

Divinyl Sulfide: A Comparative Analysis of Experimental and Computational Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Divinyl sulfide*

Cat. No.: *B1213866*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Divinyl Sulfide** Properties

Divinyl sulfide, an organosulfur compound with the formula $S(CH=CH_2)_2$, is a molecule of interest in various chemical and pharmaceutical research areas.^[1] Understanding its physicochemical properties is crucial for its application in synthesis, polymer science, and drug development. This guide provides a direct comparison of experimentally determined and computationally predicted properties of **divinyl sulfide**, offering researchers a comprehensive overview.

Quantitative Data Summary

The following table summarizes the available experimental and computational data for key physical properties of **divinyl sulfide**.

Property	Experimental Value	Computational Value	Method/Source (Experimental)	Method/Source (Computational)
Boiling Point	84 °C	Not Available	Wikipedia[1]	Joback Method
Melting Point	20 °C	Not Available	Wikipedia[1]	Joback Method
Density	0.9098 g/cm ³ (at 20 °C)	Not Available	Wikipedia[1]	Not Available
Enthalpy of Formation (Gas)	106.00 ± 4.00 kJ/mol	Not Available	NIST[2]	Not Available
Standard Gibbs Free Energy of Formation	Not Available	191.60 kJ/mol	Not Available	Joback Method[2]
Enthalpy of Fusion	Not Available	7.69 kJ/mol	Not Available	Joback Method[2]
Octanol/Water Partition Coefficient (logP)	Not Available	2.007	Not Available	Crippen Method[2]

Methodologies

Experimental Protocols

The experimental values cited in this guide are typically determined using well-established laboratory techniques. While the specific protocols for the cited data are not detailed in the source documents, the following are general, standard methods for determining these properties.

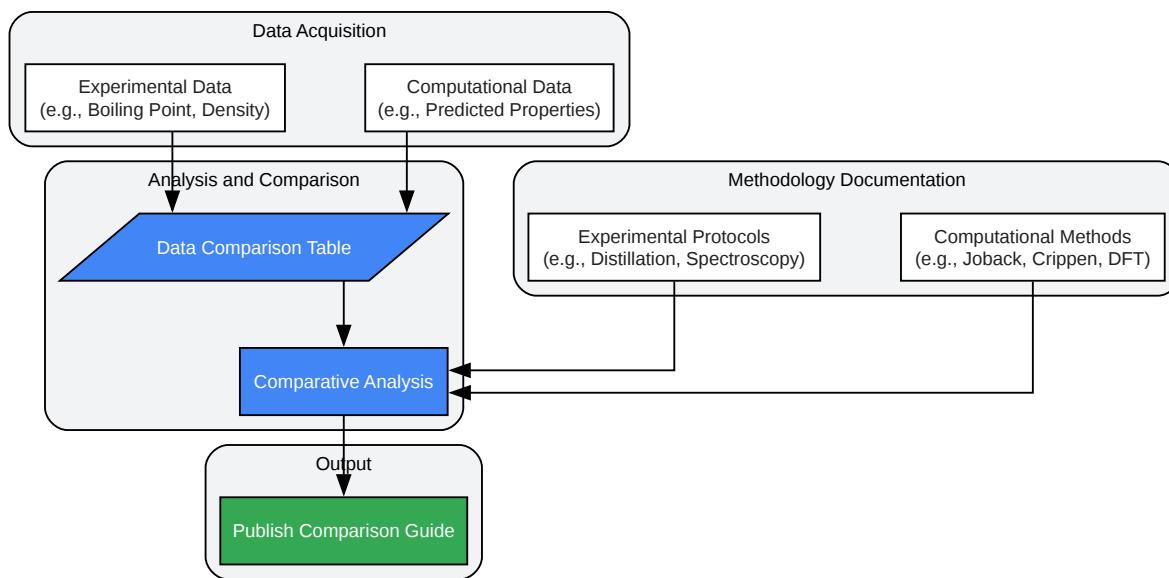
1. Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation.[3] In this process, the liquid is heated in a flask, and the temperature of the vapor is measured with a thermometer as it passes into a condenser. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For small sample

sizes, a micro-boiling point determination can be used, which involves observing the temperature at which a rapid and continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.

2. Melting Point Determination: For compounds that are solid at or near room temperature, the melting point is a key indicator of purity. This is typically determined using a melting point apparatus. A small amount of the powdered solid is packed into a capillary tube and placed in the apparatus, which slowly heats the sample. The temperature range from which the solid begins to melt until it becomes completely liquid is recorded as the melting point range.

3. Density Measurement: The density of a liquid is its mass per unit volume. A straightforward method involves accurately measuring the mass of a known volume of the liquid.^[4] This is typically done by weighing a specific volume of the liquid in a graduated cylinder or a more precise volumetric flask on an analytical balance.^[4] The density is then calculated by dividing the mass by the volume.

Computational Methodologies


The computational data presented here are derived from group contribution methods, which estimate properties based on the molecular structure of the compound.

1. Joback Method: The Joback method is a group-contribution technique used to predict various thermodynamic properties of pure components based solely on their molecular structure.^[5] It involves breaking down the molecule into a set of predefined functional groups. Each group is assigned a specific numerical contribution to the overall property being estimated.^{[5][6]} The property is then calculated by summing the contributions of all the groups in the molecule.^[5] This additive approach allows for the estimation of properties like standard Gibbs free energy of formation and enthalpy of fusion without the need for experimental data.^{[5][6]}

2. Crippen Method: The Crippen method is an atom-based approach for calculating the octanol-water partition coefficient (logP), a measure of a molecule's hydrophobicity.^{[7][8]} Similar to the Joback method, it relies on classifying the atoms within a molecule into different types based on their chemical environment.^[7] Each atom type is assigned a specific contribution to the overall logP value.^[7] The logP of the molecule is then calculated as the sum of the contributions of all its constituent atoms.^[7]

Logical Workflow for Data Comparison

The following diagram illustrates the logical workflow for comparing experimental and computational data for a chemical compound like **divinyl sulfide**.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing experimental and computational data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Divinyl sulfide - Wikipedia [en.wikipedia.org]
- 2. Divinyl sulfide (CAS 627-51-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. scribd.com [scribd.com]

- 4. [tandfonline.com](#) [tandfonline.com]
- 5. Joback method - Wikipedia [en.wikipedia.org]
- 6. EgiChem | Tools [egichem.com]
- 7. logP - MolModa Documentation [durrantlab.pitt.edu]
- 8. [rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation](#) [rdkit.org]
- To cite this document: BenchChem. [Divinyl Sulfide: A Comparative Analysis of Experimental and Computational Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213866#computational-vs-experimental-data-for-divinyl-sulfide-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com